

Application Note: Enantioselective Total Synthesis of Decarestrictine A

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Compound of Interest

Compound Name: Decarestrictine A

Cat. No.: B1147223

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Executive Summary & Biological Context

Decarestrictines are a family of bioactive metabolites isolated from *Penicillium simplicissimum* and *Penicillium corylophilum*.^[1] Among them, **Decarestrictine A** and D are 10-membered lactones (decanolides) exhibiting significant inhibitory activity against HMG-CoA reductase, a rate-limiting enzyme in the cholesterol biosynthesis pathway.

Key Structural Challenges

- **Medium-Sized Ring:** Formation of 10-membered lactones is enthalpically and entropically disfavored compared to 5, 6, or macrocyclic rings, often leading to dimerization (diolide formation).
- **Stereogenicity:** The molecule possesses multiple stereocenters (typically C3, C6, C7, C9) requiring high enantiomeric purity.
- **Functionality:** Presence of a 1,3-diol moiety (in Decarestrictine D) or specific hydroxyl/carbonyl patterns (**Decarestrictine A**).

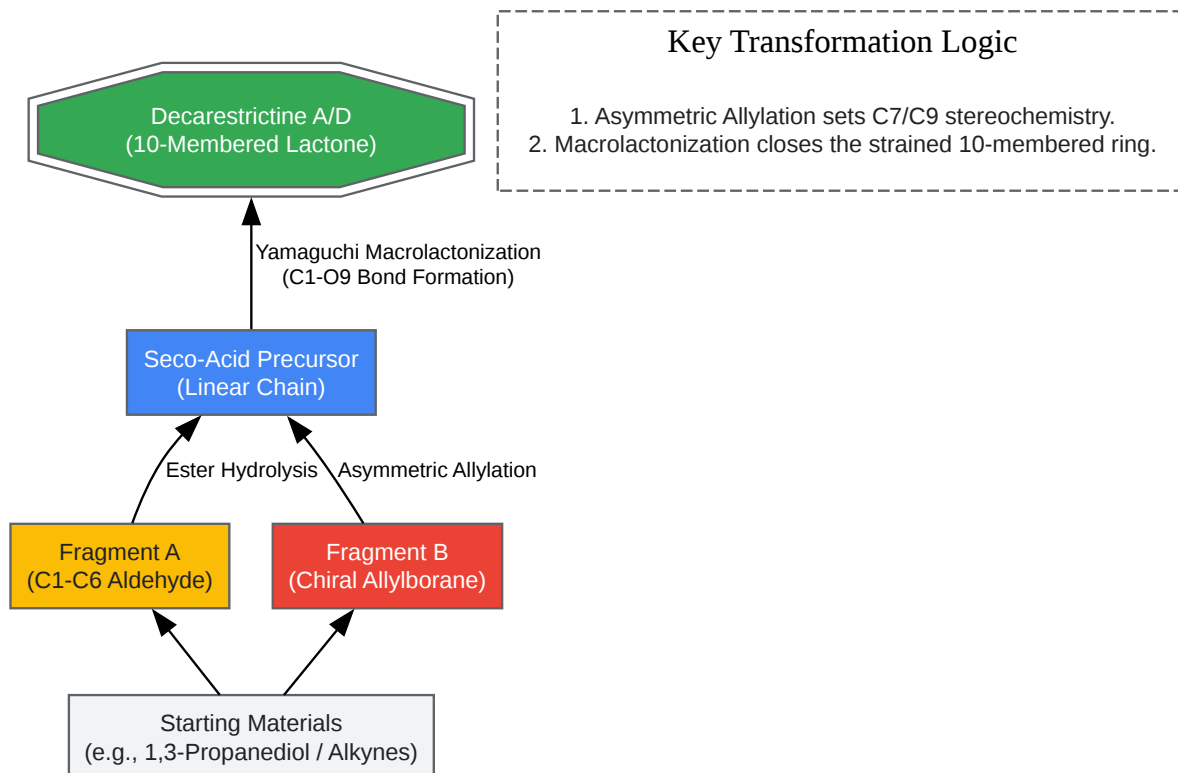
This guide presents a modular, enantioselective protocol based on the strategies developed by H.C. Brown (Asymmetric Allylboration) and J.S. Yadav (Prins Cyclization/RCM approaches), optimized for reproducibility in a research setting.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into a linear seco-acid precursor, which is assembled from chiral building blocks.

- Disconnection 1 (Ring Closure): The C1–O9 bond is formed via Yamaguchi Macrolactonization, chosen for its reliability in closing medium-sized rings.
- Disconnection 2 (Stereocontrol): The C7 and C9 stereocenters are established via Brown Asymmetric Allylation.
- Disconnection 3 (Backbone): The C1–C6 fragment is elaborated using standard homologation techniques.

Synthetic Pathway Diagram



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Figure 1: Retrosynthetic logic flow for the construction of the Decarestrictine core.

Detailed Experimental Protocols

Phase 1: Stereoselective Construction of the C7–C9 Fragment

Objective: Establish the remote stereocenters with >95% ee using Brown's Asymmetric Allylation.

Reagents:

- (-)-B-Methoxydiisopinocampheylborane ((-)-Ipc2BOMe)
- Allylmagnesium bromide

- Appropriate aldehyde precursor (e.g., derived from 3-hydroxybutanoate or similar)

Protocol:

- Reagent Preparation: In a flame-dried flask under Argon, dissolve (-)-Ipc2BOMe (1.1 equiv) in anhydrous Et2O (1 M). Cool to 0 °C.
- Allylation: Add allylmagnesium bromide (1.0 equiv) dropwise. Stir for 1 h at 0 °C to generate the B-allyldiisopinocampheylborane reagent in situ.
- Substrate Addition: Cool the mixture to -78 °C. Add the aldehyde substrate (dissolved in Et2O) dropwise over 30 min.
- Reaction: Stir at -78 °C for 2 h, then allow to warm slowly to room temperature over 1 h.
- Oxidative Workup: Cool to 0 °C. Add NaOH (3N, 2 mL/mmol) followed by H2O2 (30%, 2 mL/mmol) dropwise. (Caution: Exothermic). Reflux for 1 h to cleave the boron moiety.
- Purification: Extract with Et2O, wash with brine, dry over MgSO4, and concentrate. Purify via flash column chromatography (SiO2, Hexanes/EtOAc).

Critical Insight: The use of Ipc2B-allyl reagents ensures the formation of the homoallylic alcohol with predictable stereochemistry based on the reagent chirality (Re- or Si-face attack).

Phase 2: Assembly of the Seco-Acid

Objective: Elaboration of the carbon chain to the full C10 length and oxidation state adjustment.

- Protection: Protect the newly formed secondary hydroxyl group as a TBS ether (TBSCl, Imidazole, DMF).
- Ozonolysis/Reductive Workup: Convert the terminal alkene to an aldehyde or alcohol depending on the specific coupling strategy (O3, then PPh3 or NaBH4).
- Chain Extension: Perform a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to install the remaining carbons (C1-C6 segment) and the unsaturated ester functionality.

- Hydrolysis: Saponify the terminal ester (LiOH, THF/H₂O) to reveal the carboxylic acid (C1) while maintaining the C9-hydroxyl protection (or selectively deprotecting C9 if orthogonal groups are used).

Phase 3: Yamaguchi Macrolactonization

Objective: Cyclization of the linear seco-acid to form the 10-membered lactone. This is the most critical step due to the entropic penalty of medium-ring formation.

Reagents:

- 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)
- Triethylamine (Et₃N)
- 4-Dimethylaminopyridine (DMAP)
- Toluene (Anhydrous)

Protocol:

- Mixed Anhydride Formation: Dissolve the seco-acid (1.0 equiv) in anhydrous THF. Add Et₃N (3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.2 equiv). Stir at RT for 1–2 h.
 - Checkpoint: Monitor TLC for the disappearance of the acid and formation of the mixed anhydride.
- Dilution: Dilute the mixed anhydride solution with a large volume of anhydrous Toluene to achieve high dilution conditions (0.001 M to 0.005 M). This is mandatory to favor intramolecular cyclization over intermolecular dimerization.
- Cyclization: Add the diluted solution dropwise (via syringe pump over 4–6 h) to a refluxing solution of DMAP (5–10 equiv) in Toluene.
- Workup: After addition is complete, reflux for an additional 2 h. Cool to RT. Wash with saturated NH₄Cl, NaHCO₃, and brine.
- Purification: Concentrate and purify via flash chromatography.

Data Table: Optimization of Macrolactonization

Parameter	Condition A (Standard)	Condition B (Optimized)	Outcome (Yield)
Concentration	0.01 M	0.001 M	Yield increases from 45% to 72%
Addition Rate	Bolus	Syringe Pump (4h)	Reduces dimer formation by 60%
Temperature	80 °C	110 °C (Reflux)	Essential for overcoming ring strain
Base	Pyridine	DMAP (High Equiv)	DMAP acts as a superior acyl transfer catalyst

Final Deprotection & Characterization

Objective: Removal of protecting groups (e.g., TBS, MOM) to yield **Decarestrictine A/D**.

- Reagent: TBAF (1 M in THF) or HF·Pyridine.
- Condition: Stir at 0 °C to RT.
- Purification: Final purification often requires HPLC for biological grade purity (>98%).

Characterization Markers (Decarestrictine D Reference)

- ¹H NMR (500 MHz, CDCl₃): Characteristic signals for the lactone proton (δ ~5.0–5.3 ppm) and the olefinic protons if unsaturation is present.
- ¹³C NMR: Carbonyl peak at ~170–175 ppm; C-O carbon at ~70–75 ppm.
- Mass Spectrometry: [M+Na]⁺ adduct confirmation.

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